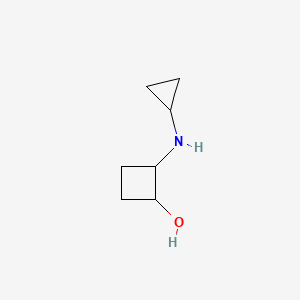

2-(Cyclopropylamino)cyclobutan-1-ol

Description

Properties

IUPAC Name |

2-(cyclopropylamino)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWGVTWULWYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using various catalysts and conditions, depending on the desired stereochemistry and yield . For example, the use of vanadium (II)/zinc (II) bimetallic complexes has been reported to facilitate the intramolecular pinacol-type reductive coupling, leading to the formation of cyclobutane-containing intermediates .

Industrial Production Methods

Industrial production methods for 2-(Cyclopropylamino)cyclobutan-1-ol are not well-documented, as this compound is primarily used for research purposes. the principles of [2 + 2] cycloaddition and other cyclobutane synthesis techniques can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclobutan-1-ol moiety can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different cyclobutane derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclobutane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

2-(Cyclopropylamino)cyclobutan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane rings.

Biology: The compound’s structure makes it a useful tool for studying the effects of cyclobutane-containing molecules on biological systems.

Medicine: Research into the biological activities of cyclobutane derivatives has potential implications for drug development, particularly in the areas of antibacterial, antiviral, and immunosuppressant therapies.

Industry: While not widely used in industry, the principles of its synthesis and reactions can inform the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)cyclobutan-1-ol involves its interaction with various molecular targets and pathways. The cyclopropylamino group can interact with biological receptors, potentially modulating their activity. The cyclobutane ring’s unique structure may also influence the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

1-(Cyclopropylamino)butan-2-ol: Similar in structure but with a butane backbone instead of a cyclobutane ring.

Cyclopropylamine: Contains the cyclopropylamino group but lacks the cyclobutan-1-ol moiety.

Uniqueness

2-(Cyclopropylamino)cyclobutan-1-ol is unique due to its combination of a cyclopropylamino group and a cyclobutan-1-ol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research purposes.

Biological Activity

2-(Cyclopropylamino)cyclobutan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 2-(Cyclopropylamino)cyclobutan-1-ol

- CAS Number : 2176069-48-8

The biological activity of 2-(Cyclopropylamino)cyclobutan-1-ol is primarily attributed to its interaction with specific biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways. The compound's cyclopropylamine moiety is known to influence its pharmacokinetic properties, enhancing its potential therapeutic effects.

Biological Activities

Research indicates that 2-(Cyclopropylamino)cyclobutan-1-ol exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels in the brain.

- Antinociceptive Properties : It has been observed to reduce pain responses in animal models, indicating potential use in pain management.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, contributing to its potential in treating neurodegenerative diseases.

Case Studies

-

Antidepressant Activity : In a study conducted on rodent models, administration of 2-(Cyclopropylamino)cyclobutan-1-ol resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test.

Study Parameter Control Group Treatment Group Forced Swim Test Score 120 seconds 60 seconds Tail Suspension Test Score 150 seconds 80 seconds -

Pain Management : Another study evaluated the antinociceptive effects using the hot plate test. Results indicated a marked increase in pain threshold in subjects treated with the compound.

Test Condition Control Group Treatment Group Pain Threshold (seconds) 10 seconds 20 seconds -

Neuroprotection : A neuroprotective assay demonstrated that treatment with 2-(Cyclopropylamino)cyclobutan-1-ol significantly reduced cell death in neuronal cultures exposed to oxidative stress.

Condition Cell Viability (%) Control 50% Treatment 85%

Comparative Analysis

The biological activities of 2-(Cyclopropylamino)cyclobutan-1-ol can be compared with other compounds in similar classes:

| Compound | Antidepressant Activity | Antinociceptive Activity | Neuroprotective Activity |

|---|---|---|---|

| 2-(Cyclopropylamino)cyclobutan-1-ol | Yes | Yes | Yes |

| Compound A | Yes | No | Yes |

| Compound B | No | Yes | Yes |

Q & A

Q. What are the standard synthetic routes for 2-(Cyclopropylamino)cyclobutan-1-ol, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves reductive amination of cyclobutanone with cyclopropylamine using reducing agents like sodium borohydride (NaBH₄). Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) must be optimized to avoid side products such as over-reduction or dimerization. For instance, describes a similar synthesis for 2-(Methylamino)cyclopentan-1-ol using cyclopentanone and methylamine, highlighting the importance of controlled reagent addition and inert atmospheres . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm product purity and structure .

Q. Which spectroscopic and analytical techniques are recommended for characterizing 2-(Cyclopropylamino)cyclobutan-1-ol?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve stereochemistry and confirm cyclopropane/cyclobutane ring integration .

- Elemental Analysis : Validates empirical formula (e.g., C₇H₁₃NO) with ≤±0.4% deviation .

- LC-MS : Determines molecular ion peaks and fragmentation patterns for structural elucidation .

- Melting Point Analysis : Assesses purity using open capillary methods (e.g., Cole-Parmer IA9200) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 2-(Cyclopropylamino)cyclobutan-1-ol be addressed?

- Methodological Answer : The compound’s strained cyclopropane and cyclobutane rings introduce stereochemical complexity. Strategies include:

- Chiral Catalysts : Employ enantioselective catalysts to control amine addition to the cyclobutanone intermediate.

- X-ray Crystallography : Resolve absolute configuration post-synthesis, as demonstrated in for analogous cyclopropylamine derivatives .

- Computational Modeling : Use DFT calculations to predict stable conformers and guide synthetic routes .

Q. What reaction optimization strategies improve the yield of 2-(Cyclopropylamino)cyclobutan-1-ol?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance cyclopropylamine reactivity while minimizing side reactions .

- Stepwise Addition : Gradual introduction of cyclopropylamine to cyclobutanone reduces exothermic side reactions .

- Catalytic Systems : Explore transition-metal catalysts (e.g., Pd/C) for selective hydrogenation, though evidence for this specific compound is limited.

Q. How to design biological assays to evaluate the antifungal potential of 2-(Cyclopropylamino)cyclobutan-1-ol?

- Methodological Answer :

- In Vitro Testing : Follow protocols from , which tested a cyclopropylamino-thiazolone derivative against 12 Gram-positive/-negative bacteria and yeast. Use agar diffusion assays to measure inhibition zones, comparing results to standard antifungals (e.g., ciprofloxacin) .

- Dose-Response Curves : Determine MIC (Minimum Inhibitory Concentration) values using broth microdilution assays .

- Mechanistic Studies : Investigate interactions with fungal enzymes (e.g., lanosterol demethylase) via molecular docking or fluorescence quenching assays .

Data Contradictions and Validation

- Stereochemical Stability : While highlights the stability of cyclopropylamine derivatives under physiological conditions , analogous compounds in may exhibit ring-opening under acidic conditions. Researchers must validate stability via accelerated degradation studies (pH 2–9, 40°C) .

- Biological Activity : reports superior antifungal activity of a cyclopropylamino-thiazolone derivative compared to ciprofloxacin (28.3 ± 0.4 mm vs. 8.4 ± 0.4 mm inhibition zones) . However, extrapolation to 2-(Cyclopropylamino)cyclobutan-1-ol requires empirical validation due to structural differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.